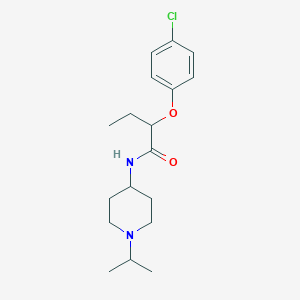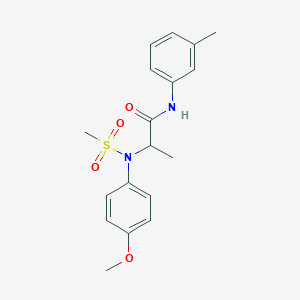
2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, commonly known as A-796260, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. A-796260 is a selective cannabinoid CB2 receptor agonist that has been shown to have anti-inflammatory and analgesic effects.
作用机制
A-796260 is a selective cannabinoid CB2 receptor agonist, meaning it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in regulating inflammation and immune responses. Activation of the CB2 receptor by A-796260 leads to a decrease in inflammation and pain sensation.
Biochemical and Physiological Effects:
A-796260 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects. A-796260 has been shown to have a high affinity for the CB2 receptor and a low affinity for the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
实验室实验的优点和局限性
A-796260 has several advantages for lab experiments. It is a selective CB2 receptor agonist, meaning it can be used to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. A-796260 has also been shown to have high potency and efficacy, meaning it can be used at low concentrations to achieve significant effects. However, A-796260 also has limitations for lab experiments. It is a synthetic compound, meaning it may not accurately mimic the effects of endogenous cannabinoids. Additionally, A-796260 has not been extensively studied in humans, meaning its safety and efficacy in humans is not well understood.
未来方向
There are several future directions for the study of A-796260. One area of research is the potential use of A-796260 in the treatment of chronic pain and inflammatory diseases. Additionally, A-796260 could be studied for its potential use in cancer treatment and the treatment of neurological disorders. Further research is needed to fully understand the safety and efficacy of A-796260 in humans. Additionally, the development of more potent and selective CB2 receptor agonists could lead to the development of more effective therapies for a variety of diseases.
合成方法
The synthesis of A-796260 involves several steps, starting with the reaction of 4-chlorophenol with 2-bromobutanone to form 2-(4-chlorophenoxy)butan-1-one. This compound is then reacted with 1-isopropyl-4-piperidinol to form 2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, which is the final product. The synthesis of A-796260 has been optimized to yield high purity and high yields.
科学研究应用
A-796260 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. A-796260 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, A-796260 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-14(19)6-8-16)18(22)20-15-9-11-21(12-10-15)13(2)3/h5-8,13,15,17H,4,9-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDMQSEPAKCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)
![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)